molecular formula C6H8N4O4 B1619096 2,6-Dimethoxy-5-nitropyrimidin-4-amine CAS No. 73978-74-2

2,6-Dimethoxy-5-nitropyrimidin-4-amine

Cat. No.: B1619096
CAS No.: 73978-74-2
M. Wt: 200.15 g/mol
InChI Key: AEFIKWJHKJRACJ-UHFFFAOYSA-N
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Description

2,6-Dimethoxy-5-nitropyrimidin-4-amine (CAS: 73978-74-2) is a nitropyrimidine derivative featuring methoxy (-OMe) groups at positions 2 and 6, a nitro (-NO₂) group at position 5, and an amine (-NH₂) at position 2. Its molecular formula is C₆H₈N₄O₅, with a molar mass of 216.16 g/mol. This compound is part of the pyrimidine family, a class of heterocyclic aromatic compounds widely studied for their pharmacological and synthetic utility. The nitro and amine groups confer electrophilic and nucleophilic reactivity, respectively, while the methoxy substituents influence electronic effects and steric hindrance.

Properties

CAS No.

73978-74-2

Molecular Formula

C6H8N4O4

Molecular Weight

200.15 g/mol

IUPAC Name

2,6-dimethoxy-5-nitropyrimidin-4-amine

InChI

InChI=1S/C6H8N4O4/c1-13-5-3(10(11)12)4(7)8-6(9-5)14-2/h1-2H3,(H2,7,8,9)

InChI Key

AEFIKWJHKJRACJ-UHFFFAOYSA-N

SMILES

COC1=NC(=NC(=C1[N+](=O)[O-])N)OC

Canonical SMILES

COC1=NC(=NC(=C1[N+](=O)[O-])N)OC

Other CAS No.

73978-74-2

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds are structurally related to 2,6-Dimethoxy-5-nitropyrimidin-4-amine, differing primarily in substituents and their positions:

2,6-Bis(methylamino)-4-methyl-5-nitropyrimidine (CAS: Not provided)
  • Substituents: 2,6-NHCH₃ (methylamino), 4-CH₃ (methyl), 5-NO₂ .
  • Key Differences: Methylamino groups at positions 2 and 6 enhance hydrogen-bonding capacity compared to methoxy groups.
  • Physical Properties : Melting point = 234–235°C, higher than typical nitropyrimidines due to intermolecular hydrogen bonding .
  • Reactivity: Methylamino groups act as electron donors, directing electrophilic substitution to positions activated by the nitro group.
2,4-Dichloro-5-nitropyrimidine (CAS: 49845-33-2)
  • Substituents: 2,4-Cl (chloro), 5-NO₂ .
  • Key Differences :
    • Chloro groups are strong electron-withdrawing substituents, increasing electrophilicity at positions 2 and 3.
    • Absence of amine or methoxy groups limits hydrogen-bonding interactions.
  • Reactivity : Chloro substituents facilitate nucleophilic aromatic substitution (e.g., with amines or alkoxides), making this compound a versatile precursor in synthesis .
4-Chloro-6-methylpyrimidin-5-amine (CAS: 89182-18-3)
  • Substituents : 4-NH₂, 6-CH₃ (methyl), 5-Cl .
  • Key Differences: The nitro group is replaced by chloro at position 5, reducing electrophilicity. The amine at position 4 enhances hydrogen-bond donor capacity.
  • Applications: Potential as a building block for antimetabolites or kinase inhibitors due to the amine and chloro groups .
5-[(4-Fluoroanilino)methyl]-6-methyl-N-(4-methylphenyl)-2-phenylpyrimidin-4-amine
  • Substituents : Complex aryl groups at positions 2, 4, and 5 .
  • Key Differences :
    • Bulky phenyl and fluorophenyl substituents dominate π-π stacking and hydrophobic interactions.
    • Intramolecular N–H⋯N hydrogen bonding stabilizes the structure, a feature absent in the target compound due to methoxy groups .
  • Applications : Demonstrated antibacterial and antifungal activities, suggesting that aromatic substituents enhance bioactivity compared to methoxy groups .

Physicochemical and Reactivity Comparison

Compound Name Substituents Melting Point (°C) Solubility Key Reactivity Features
2,6-Dimethoxy-5-nitropyrimidin-4-amine 2,6-OMe, 5-NO₂, 4-NH₂ Not reported Low (polar aprotic solvents) Nitro group activates ring for nucleophilic substitution; methoxy groups reduce electrophilicity.
2,6-Bis(methylamino)-4-methyl-5-nitropyrimidine 2,6-NHMe, 4-Me, 5-NO₂ 234–235 Moderate (DMSO) Methylamino groups enable H-bonding; methyl hinders substitution at C4.
2,4-Dichloro-5-nitropyrimidine 2,4-Cl, 5-NO₂ Not reported High (chloroform) Chloro groups facilitate SNAr reactions; high reactivity with amines.
4-Chloro-6-methylpyrimidin-5-amine 4-NH₂, 6-Me, 5-Cl Not reported Moderate (EtOH) Amine group enables cross-coupling; chloro allows further functionalization.
5-[(4-Fluoroanilino)methyl]-6-methyl-... Aryl groups at C2, C4, C5 Not reported Low (DMF) Aromatic stacking and H-bonding drive crystallinity; nitro absent.

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